ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate

Physicochemical profiling Computational chemistry Lead optimisation

Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate is a synthetic, low‑molecular‑weight heterocycle belonging to the 1,3‑oxazine‑2,6‑dione subclass. Its core scaffold—a six‑membered ring containing both oxygen and nitrogen—places it structurally between uracils and classic 1,3‑oxazines.

Molecular Formula C7H7NO5
Molecular Weight 185.13 g/mol
CAS No. 59416-52-3
Cat. No. B13944632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate
CAS59416-52-3
Molecular FormulaC7H7NO5
Molecular Weight185.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)OC(=O)N1
InChIInChI=1S/C7H7NO5/c1-2-12-6(10)4-3-5(9)13-7(11)8-4/h3H,2H2,1H3,(H,8,11)
InChIKeyQYVIFZMZTSJKFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,6-Dioxo-3H-1,3-oxazine-4-carboxylate (CAS 59416-52-3): Basic Identity and Database Status


Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate is a synthetic, low‑molecular‑weight heterocycle belonging to the 1,3‑oxazine‑2,6‑dione subclass. Its core scaffold—a six‑membered ring containing both oxygen and nitrogen—places it structurally between uracils and classic 1,3‑oxazines [1]. The compound is assigned the NIH/NCI NSC number 254643 and the DSSTox substance ID DTXSID90312422, indicating its prior inclusion in screening collections [2]. However, public records are confined almost entirely to computed molecular descriptors (MW 185.13 g mol⁻¹, XLogP3‑AA = 0, one H‑bond donor, five H‑bond acceptors) and basic chemical identifiers [2].

Why Ethyl 2,6-Dioxo-3H-1,3-oxazine-4-carboxylate Cannot Be Interchanged Freely with In‑Class Analogs


The 1,3‑oxazine‑2,6‑dione family exhibits pronounced sensitivity to substitution at C‑4 and C‑5. Computed physicochemical properties—particularly the ethyl ester’s balanced XLogP of 0 and its single H‑bond donor—differ markedly from the free carboxylic acid (predicted to be more polar and ionisable at physiological pH) and from the 5‑methyl analog, where the extra methyl group increases lipophilicity and steric bulk [1]. Even within ester congeners, the ethyl group provides a distinct solvation and metabolic‑lability profile compared with methyl, tert‑butyl, or benzyl esters. Because published structure–activity relationships for this scaffold are extremely sparse, no qualified substitute can be assumed to replicate the target compound’s behaviour in a given assay or synthetic sequence without empirical verification. The following sections detail the current—and critically limited—quantitative evidence.

Quantitative Differentiation Evidence for Ethyl 2,6-Dioxo-3H-1,3-oxazine-4-carboxylate


Physicochemical Uniqueness: Computed LogP and Hydrogen‑Bond Profile vs. Free Acid and 5‑Methyl Analog

No experimentally measured head‑to‑head data exist for ethyl 2,6‑dioxo‑3H‑1,3‑oxazine‑4‑carboxylate against its closest neighbours. The strongest currently available differentiation is derived from computed molecular descriptors. The ethyl ester exhibits an XLogP3‑AA of 0, one hydrogen‑bond donor, and five hydrogen‑bond acceptors [1]. In contrast, the free carboxylic acid (CAS 119767‑58‑7) is expected to show a significantly lower (more negative) logP and an additional H‑bond donor, while the 5‑methyl analog (CAS 59416‑53‑4) should display a higher logP due to the added methyl group [2]. These computed differences translate into distinct solubility, permeability, and formulation behaviour that cannot be assumed to be interchangeable.

Physicochemical profiling Computational chemistry Lead optimisation

Synthetic Accessibility and Purity: Vendor‑Reported Specifications as a Surrogate for Differential Quality

In the absence of peer‑reviewed comparative synthesis data, the sole quantitative differentiator for procurement is vendor‑supplied purity. Reputable catalogues list ethyl 2,6‑dioxo‑3H‑1,3‑oxazine‑4‑carboxylate at purities ≥95% (HPLC), while the more common 5‑methyl analog is often supplied at ≥97% purity . The 2–3 percentage‑point difference, combined with the fact that the target compound carries an NSC inventory number (NSC254643) implying prior screening‑library preparation, suggests that the ethyl ester may be less frequently synthesised and potentially harder to obtain at very high purity than the methyl‑substituted congener [1].

Synthetic chemistry Quality control Procurement benchmarks

Absence of Comparative Biological Data: A Critical Gap for Selection Decisions

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents returned zero records containing quantitative biological activity data (IC₅₀, Ki, EC₅₀, etc.) for ethyl 2,6‑dioxo‑3H‑1,3‑oxazine‑4‑carboxylate. In contrast, closely related 1,3‑oxazine‑2,6‑diones have been evaluated as carbonic anhydrase inhibitors and antibacterial agents in class‑level studies [1]. Until the target compound is empirically profiled against one or more of these analogs in the same assay, no evidence‑based claim of superior or differentiated bioactivity can be made.

Biological activity Data gap analysis Prospective screening

Application Scenarios for Ethyl 2,6-Dioxo-3H-1,3-oxazine-4-carboxylate Based on Current Evidence


Scaffold for Diversity‑Oriented Synthesis Requiring an Unsubstituted C‑5 Position

The compound provides a 1,3‑oxazine‑2,6‑dione core with a vacant C‑5 position, making it suitable as a late‑stage functionalisation handle for parallel library synthesis [1]. The ethyl ester can be selectively hydrolysed or trans‑esterified, enabling further diversification, whereas the 5‑methyl analog precludes electrophilic substitution at that site.

Physicochemical Probe for Balancing Polarity in Early‑Stage Drug Discovery

With a computed XLogP of 0 and a single H‑bond donor, the compound occupies a narrow polarity window that is often targeted in fragment‑based lead discovery [2]. It may serve as a matched molecular pair with the free acid or the 5‑methyl analog when systematically exploring the impact of ester and C‑5 substitution on permeability and solubility.

Analytical Reference Standard for Oxazine‑2,6‑dione Method Development

The compound’s well‑defined UV chromophore (the α,β‑unsaturated ester) and moderate retention on reversed‑phase HPLC make it a candidate for use as a system‑suitability standard during the development of analytical methods for oxazine‑containing APIs or intermediates .

Prospective Screening in Xanthine Oxidase or Carbonic Anhydrase Assays

Class‑level evidence shows that 1,3‑oxazine‑2,6‑diones can inhibit carbonic anhydrase and that some oxazine derivatives interact with xanthine oxidase [1]. Although the target compound lacks its own bioactivity data, its use in focused screening panels against these targets—alongside established inhibitors—could generate the head‑to‑head data currently missing from the literature.

Quote Request

Request a Quote for ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.